N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
The compound “2,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity. The molecule also contains a tetrahydroquinoline ring, which is a common structure in many alkaloids and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the sulfonamide group could potentially allow for hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .
Scientific Research Applications
Structural Characterization and Synthesis
Intramolecular Interactions and Molecular Framework
The structure of compounds related to 2,5-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide demonstrates unique intramolecular interactions. For example, a study by Gelbrich, Haddow, and Griesser (2011) on a related compound showcased an intramolecular N—H⋯O=S interaction, which contributes to the formation of hydrogen-bonded chains. This structural arrangement is crucial for understanding the compound's reactivity and potential as a building block in further synthetic efforts (Gelbrich, Haddow, & Griesser, 2011).
Synthetic Applications in Heterocyclic Chemistry
Research by Consonni et al. (1996) into N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives has shown that these compounds can undergo Diels–Alder reactions. This synthetic route allows for the formation of tetrahydroquinoline and quinoline derivatives, highlighting the versatility of sulfonamide derivatives in constructing complex heterocyclic frameworks (Consonni, Croce, Ferraccioli, & Rosa, 1996).
Biological Applications
Pro-apoptotic Effects in Cancer Cells
A study on sulfonamide derivatives including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride revealed significant pro-apoptotic effects in various cancer cell lines. This suggests a potential application in developing anticancer therapies by inducing apoptosis through activation of specific apoptotic genes (Cumaoğlu et al., 2015).
Material Science and Sensing Applications
Design and Synthesis of Probes
The creation of "caged" probes for Zn2+ ions, as reported by Aoki et al. (2008), demonstrates the application of sulfonamide derivatives in the design of fluorescent probes for metal ion detection. This has implications for both biological research and environmental monitoring (Aoki et al., 2008).
Future Directions
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-15-8-9-17(26-2)18(12-15)28(23,24)19-14-7-6-13-5-4-10-20(16(13)11-14)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIISVWIETYFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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